9H-Fluorene, 9-ethylidene-
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Overview
Description
9H-Fluorene, 9-ethylidene- is an organic compound with the molecular formula C15H12. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, characterized by the presence of an ethylidene group at the 9th position of the fluorene structure.
Preparation Methods
The synthesis of 9H-Fluorene, 9-ethylidene- typically involves the reaction of fluorene with ethylidene derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the ethylidene group to the fluorene core. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
9H-Fluorene, 9-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 9H-Fluorene, 9-ethylidene- to its corresponding ethylidene-fluorene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene core, enhancing its chemical versatility.
Scientific Research Applications
9H-Fluorene, 9-ethylidene- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is utilized in the production of high-performance materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9-ethylidene- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups present in the derivative .
Comparison with Similar Compounds
9H-Fluorene, 9-ethylidene- can be compared with other fluorene derivatives, such as:
9H-Fluorene, 9-methylene-: Similar in structure but with a methylene group instead of an ethylidene group.
9H-Fluorene, 9-ethyl-: Contains an ethyl group at the 9th position, differing in the type of substituent.
9H-Fluorenone: An oxidized form of fluorene with a ketone group at the 9th position.
The uniqueness of 9H-Fluorene, 9-ethylidene- lies in its specific ethylidene substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
7151-64-6 |
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Molecular Formula |
C15H12 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
9-ethylidenefluorene |
InChI |
InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-10H,1H3 |
InChI Key |
OFOJRCNUMYVCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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